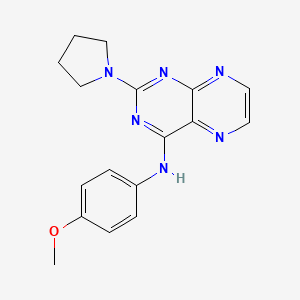

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine

Descripción

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-pyrrolidin-1-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-24-13-6-4-12(5-7-13)20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZMJWMZKAJMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. The starting materials might include 4-methoxyaniline, pyrrolidine, and pteridine derivatives. Common synthetic routes could involve:

Nucleophilic substitution reactions: to introduce the pyrrolidinyl group.

Aromatic substitution reactions: to attach the methoxyphenyl group.

Cyclization reactions: to form the pteridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

Catalysts: to increase reaction rates.

Solvents: that are suitable for large-scale reactions.

Purification techniques: such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pteridine ring can be reduced under specific conditions.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Aplicaciones Científicas De Investigación

Cancer Research

One of the primary applications of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine is in cancer research, specifically as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is commonly associated with various cancers. Inhibiting these kinases can lead to reduced tumor growth.

Case Study: CDK Inhibition

A study demonstrated that compounds structurally similar to (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine exhibited potent inhibitory activities against CDK1, CDK2, and CDK4. For instance, compound 39 (R547) showed a K(i) value of 0.001 µM against CDK1, indicating its potential as a therapeutic agent for cancer treatment . The in vivo efficacy was also highlighted in xenograft models, where significant tumor growth inhibition was observed .

Neurological Disorders

The compound may also have implications in treating neurological disorders. Research has indicated that certain derivatives of pteridin compounds can influence neurotransmitter systems and exhibit neuroprotective effects.

Case Study: Neuroprotective Properties

A related study explored the effects of pteridin derivatives on cognitive functions and neurodegenerative diseases such as Alzheimer's disease. The compounds showed promise in enhancing synaptic plasticity and reducing neuroinflammation, suggesting potential therapeutic applications for cognitive impairment .

Vascular Endothelial Growth Factor Receptor Inhibition

Another notable application is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which play a critical role in angiogenesis—the formation of new blood vessels from existing ones. This process is vital for tumor growth and metastasis.

Case Study: Anti-Angiogenic Activity

Research focusing on N4-phenylsubstituted pyrimidines revealed that certain compounds inhibited VEGFR-2 effectively, leading to reduced angiogenesis and tumor growth in preclinical models . The structural characteristics that enhance VEGFR inhibition could be relevant for developing new anti-cancer therapies.

Synthesis and Structural Variations

The synthesis of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine involves various methodologies that allow for structural modifications to enhance biological activity. Recent advancements in synthetic chemistry have facilitated the exploration of different substituents on the pteridine ring to optimize potency and selectivity against specific targets.

Synthesis Techniques

Recent studies have reported innovative synthetic routes for creating derivatives with improved pharmacological profiles. These methods often involve cyclocondensation reactions and selective substitutions, enabling researchers to tailor compounds for specific biological activities .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action for (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Binding to active sites: on enzymes, inhibiting or activating their function.

Interacting with receptors: to modulate signal transduction pathways.

Comparación Con Compuestos Similares

Key Observations :

- Pyrrolidinyl substituents (target compound) may improve solubility and bioavailability over bulkier piperazinyl groups .

- Methoxyphenyl groups are common across analogs, contributing to electron-donating effects and modulating receptor affinity .

Physicochemical Properties and Computational Data

While explicit data for the target compound is unavailable, computational modeling of analogs provides insights:

- LogP Values : Methoxyphenyl-substituted analogs (e.g., ) typically exhibit logP values between 2.5–4.0, suggesting moderate hydrophobicity suitable for membrane penetration .

- Bond Angles/Distances : Quantum calculations for P-chlorobenzylidene-(4-methoxyphenyl)-amine () show bond lengths of 1.41 Å (C-N) and 1.36 Å (C-O), indicating resonance stabilization of the methoxyphenyl group .

- Molecular Weight : Pteridine derivatives (e.g., ) average ~400–450 g/mol, within the acceptable range for drug-like molecules .

Anticancer Activity :

Cardioprotective and CNS Effects :

Actividad Biológica

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pteridinyl moiety linked to a pyrrolidinyl group and a methoxyphenyl substituent. This unique structure may influence its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

The biological activity of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis. It may act by binding to the active sites of these enzymes, blocking substrate access and disrupting normal function. This mechanism is particularly significant in cancer research, where inhibiting tumor growth pathways can lead to therapeutic benefits.

Anticancer Properties

Research indicates that compounds similar to (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine exhibit potent anticancer activity. For instance, studies on related structures have shown that modifications can lead to significant apoptosis induction in cancer cell lines. A notable example is the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which demonstrated an EC50 of 2 nM in apoptosis induction assays .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibitors targeting CDKs have been shown to effectively halt the proliferation of cancer cells, making them promising candidates for cancer therapy .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that a related compound significantly inhibited CDK1, CDK2, and CDK4 with Ki values of 0.001 μM, 0.003 μM, and 0.001 μM respectively . This highlights the potential for (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine to serve as a lead compound for developing new anticancer agents.

- Xenograft Models :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | EC50/Ki Values | Reference |

|---|---|---|---|

| Anticancer | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | EC50 = 2 nM | |

| CDK Inhibition | 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone | Ki = 0.001 μM (CDK1) | |

| Tumor Growth Inhibition | Various pteridin derivatives | Up to 95% inhibition |

Q & A

Q. What are the optimal HPLC conditions for separating (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine and its analogs?

A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective. Adjusting the acetonitrile-to-water ratio (e.g., 30:70 to 50:50) can resolve structural analogs. Retention times and peak symmetry should be monitored under isocratic or gradient elution modes . For MS detection, replace phosphoric acid with 0.1% formic acid to avoid ion suppression .

Q. How is the compound synthesized, and what intermediates are critical for yield optimization?

A multi-step synthesis involves condensation of 4-benzyloxy-3-methoxybenzaldehyde with hydrazinopyridine in ethanol, catalyzed by acetic acid, to form a Schiff base intermediate. Vacuum filtration and methanol washing yield a pure intermediate (91% yield). Cyclization with sodium hypochlorite in ethanol produces the final heterocyclic structure. Key intermediates include hydrazine derivatives and benzaldehyde precursors .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H-NMR and 13C-NMR : Use DMSO-d6 as the solvent, referencing residual DMSO (2.50 ppm for 1H; 39.52 ppm for 13C). Look for characteristic peaks: aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrrolidine/pteridine protons (δ 1.5–3.0 ppm) .

- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm error .

- FTIR : Identify amine N-H stretches (~3200 cm⁻¹) and aromatic C=C/C-N vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolidine ring protons be resolved?

Dynamic proton exchange in the pyrrolidine ring due to conformational flexibility may cause peak broadening. Use variable-temperature NMR (e.g., 300 K to 400 K) to slow exchange rates and split overlapping signals. Deuterated solvents with low viscosity (e.g., CDCl3) enhance resolution . For ambiguous assignments, synthesize isotopically labeled analogs (e.g., 15N-pyrrolidine) or employ 2D-COSY/HSQC experiments .

Q. What strategies mitigate low yields in the final cyclization step of the synthesis?

Low yields often arise from incomplete oxidation or side reactions. Optimize sodium hypochlorite stoichiometry (4:1 molar ratio to substrate) and reaction time (3–6 hours). Add catalytic iodine (0.1 eq) to accelerate hypochlorite-mediated cyclization. Monitor reaction progress via TLC (dichloromethane mobile phase, UV visualization) .

Q. How can bioactivity studies distinguish between target-specific and off-target effects?

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK, JAK, EGFR families) at 1–10 µM to identify selectivity .

- Cellular assays : Use siRNA knockdown of suspected targets (e.g., pteridine-binding enzymes) to confirm mechanism. For example, if antiproliferative activity is lost in CDK2-knockdown cells, target specificity is validated .

- Metabolomics : Compare treated vs. untreated cell lines via LC-MS to detect off-target metabolic shifts (e.g., ATP depletion, ROS accumulation) .

Data Contradiction and Validation

Q. How to address discrepancies between computational LogP predictions and experimental measurements?

Experimental LogP values (e.g., 1.86 for analogs ) may deviate from software predictions (e.g., ChemAxon, MarvinSuite) due to protonation state or solvent effects. Validate via shake-flask method: partition the compound between n-octanol and phosphate buffer (pH 7.4), quantify phases via UV-Vis, and calculate LogP = log([octanol]/[buffer]) .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

Solid-state packing forces (e.g., hydrogen bonds, π-π stacking) can distort bond angles vs. solution conformations. Compare XRD-derived torsion angles (e.g., pteridine-pyrrolidine dihedral) with NMR NOE restraints. Molecular dynamics simulations (AMBER/CHARMM forcefields) can model solvent-induced flexibility .

Methodological Best Practices

4.1 Handling hygroscopic intermediates during synthesis

Store intermediates under argon in sealed vials with molecular sieves (3Å). For purification, use anhydrous solvents (e.g., ethanol dried over MgSO4) and avoid prolonged exposure to air during vacuum filtration .

4.2 Scaling up reactions without compromising purity

For >10 mmol scales, replace batch reactions with flow chemistry. Use a packed-bed reactor with immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance mixing and reduce byproducts. Monitor in-line via IR or UV sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.